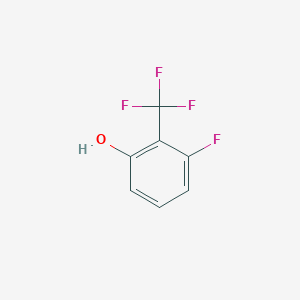

3-Fluoro-2-(trifluoromethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLSEZMHBIUIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648134 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900512-27-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900512-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Trifluoromethyl Phenol and Its Derivatives

Strategies for Regioselective Fluorination and Trifluoromethylation of Phenolic Systems

Achieving regiocontrol in the fluorination and trifluoromethylation of phenols is a significant synthetic challenge due to the complex interplay of steric and electronic factors. Several sophisticated methods have been developed to address this, enabling the precise installation of these crucial functional groups.

Nickel-Mediated Trifluoromethylation via C−O Bond Activation

A significant breakthrough in the synthesis of trifluoromethylarenes from readily available phenol (B47542) derivatives involves nickel-mediated cross-coupling reactions. nih.govbohrium.comosti.govresearchgate.netresearchgate.net This approach circumvents the need for aryl halides, which are often less accessible. The process typically relies on the activation of a C−O bond in a phenol derivative, such as a tosylate or pivalate, by a nickel catalyst.

The key steps in this transformation involve the oxidative addition of the aryl C−O bond to a low-valent nickel complex, followed by transmetalation with a trifluoromethyl source, and concluding with reductive elimination to furnish the desired trifluoromethylarene. nih.govbohrium.comosti.govresearchgate.net A practical methodology utilizes trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethylating agent. nih.govbohrium.comresearchgate.net The success of this strategy is often dependent on the choice of ligands and additives. For instance, the use of PMe3 has been shown to promote the crucial oxidative addition and transmetalation steps, while CCl3CN can induce the final reductive elimination. nih.govbohrium.comresearchgate.net

This nickel-mediated approach has demonstrated broad utility, allowing for the direct incorporation of a trifluoromethyl group into a variety of aromatic and heteroaromatic systems, including those found in biorelevant compounds. nih.govbohrium.comresearchgate.net

Electrophilic, Radical, and Nucleophilic Trifluoromethylation Approaches

A diverse array of trifluoromethylation methods, categorized by the nature of the trifluoromethylating species, have been developed to functionalize phenolic systems.

Electrophilic Trifluoromethylation: This approach utilizes reagents that deliver an electrophilic "CF3+" equivalent. Hypervalent iodine reagents, such as Togni reagents, are prominent examples. wikipedia.org These reagents can trifluoromethylate a range of substrates, including phenols, under relatively mild conditions. wikipedia.org The reaction mechanism is thought to proceed through either a polar substitution or a single-electron transfer pathway. wikipedia.org Another class of electrophilic reagents includes N-((trifluoromethyl)thio)benzenesulfonamide types, which have been used for the trifluoromethylthiolation of phenols in the presence of a promoter like BF3·Et2O or triflic acid. rsc.org

Radical Trifluoromethylation: The generation of a trifluoromethyl radical (•CF3) offers another avenue for functionalizing phenols. Photoredox catalysis has emerged as a powerful tool for this purpose, using a photocatalyst and a light source to generate the •CF3 radical from a suitable precursor, such as triflyl chloride (CF3SO2Cl) or CF3I. wikipedia.orgchemistryviews.org A visible-light-promoted method for the multiple trifluoromethylation of phenol derivatives using CF3I in the presence of a base like Cs2CO3 has been reported. chemistryviews.org This method is proposed to proceed via sequential single-electron transfers from a photoexcited phenoxide intermediate to CF3I. chemistryviews.org

Nucleophilic Trifluoromethylation: In this strategy, a nucleophilic "CF3-" source is employed. Trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. wikipedia.org Its activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride, allows for the trifluoromethylation of various electrophiles, including those derived from phenols. wikipedia.orgumich.edu Researchers at the University of Michigan have also developed recyclable borazine-CF3 adducts that can transfer a trifluoromethyl anion to a wide range of substrates. umich.edu

| Trifluoromethylation Approach | Reagent Examples | Key Features |

| Electrophilic | Togni reagents, N-((trifluoromethyl)thio)benzenesulfonamide | Delivers a "CF3+" equivalent; often used for direct C-H functionalization. |

| Radical | CF3I with photoredox catalysis, Triflyl chloride | Involves a •CF3 radical intermediate; can achieve multiple trifluoromethylations. |

| Nucleophilic | TMSCF3 (Ruppert-Prakash reagent), Borazine-CF3 adducts | Delivers a "CF3-" equivalent; requires an electrophilic site on the substrate. |

Deoxyfluorination of Phenol Derivatives

Deoxyfluorination represents a direct method for converting the hydroxyl group of a phenol into a fluorine atom. This ipso-fluorination is a valuable transformation for synthesizing aryl fluorides. One notable reagent for this purpose is PhenoFluor™, which allows for the one-step conversion of phenols to aryl fluorides with broad functional group tolerance. sigmaaldrich.com The reaction is operationally simple and can be performed on a multigram scale. nih.govorganic-chemistry.org

The mechanism of deoxyfluorination with reagents like PhenoFluor™ is believed to involve the formation of a 2-phenoxy-imidazolium bifluoride salt intermediate. nih.gov Interestingly, hydrogen bonding, which is often detrimental in conventional nucleophilic fluorination by reducing fluoride nucleophilicity, appears to be crucial for this transformation. nih.govorganic-chemistry.org Phenols with electron-withdrawing groups tend to react faster than those with electron-releasing groups. nih.gov

Ruthenium π-complexes have also been employed to facilitate the deoxyfluorination of even the most electron-rich phenols. nih.govacs.org This method combines the functional group tolerance of a PhenoFluor-like mechanism with π-activation by ruthenium, expanding the substrate scope. nih.govacs.org

Building Block Strategies for Fluorinated Heteroaromatic Compounds

Fluorinated phenols, including 3-fluoro-2-(trifluoromethyl)phenol, are valuable building blocks for the synthesis of more complex fluorinated heteroaromatic compounds. nih.govnih.govossila.comenamine.netsigmaaldrich.com These building blocks can be utilized in various cross-coupling and condensation reactions to construct heterocyclic scaffolds that are of significant interest in pharmaceutical and agrochemical research. nih.govsigmaaldrich.com

The presence of both a fluorine atom and a trifluoromethyl group on the phenolic ring provides unique electronic and steric properties that can be leveraged in subsequent synthetic transformations. For instance, the nucleophilic aromatic substitution of the fluorine atom or the further functionalization of the aromatic ring can be influenced by the electron-withdrawing nature of the trifluoromethyl group.

The synthesis of fluorinated heterocycles often relies on the reaction of these pre-functionalized phenolic building blocks with other reagents. For example, fluorinated pyrazoles and coumarins can be prepared by reacting α-fluoro-β-ketoesters, derived from fluoroalkyl amino reagents, with hydrazine (B178648) and phenols, respectively. nih.gov

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technique for the safe and scalable production of fluorinated compounds, including those derived from phenols. rsc.orgmit.edudurham.ac.ukrsc.org This methodology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for automation and process optimization. mit.edudurham.ac.uk

Flow chemistry is particularly well-suited for reactions involving gases, such as the use of fluoroform for difluoromethylation or fluorine gas for direct fluorination. rsc.orgrsc.orgworktribe.com For instance, the direct difluoromethylation of phenols and thiophenols using fluoroform gas has been demonstrated in a continuous flow setup, where excess gas is bubbled through a solution of the substrate and a base. rsc.org

The use of microreactors in continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mit.edudurham.ac.uk In-line purification techniques, such as the use of immobilized scavengers, can also be integrated into the flow process to obtain clean products without the need for traditional work-up procedures. durham.ac.uk

Stereoselective and Enantioselective Synthesis Approaches

While the direct stereoselective synthesis of this compound itself is not typically a primary focus, the principles of stereoselective and enantioselective synthesis are highly relevant in the broader context of preparing derivatives from similar fluorinated phenolic compounds.

For instance, the dearomatization of phenols through I(i)/I(iii) catalysis-enabled fluorination has been shown to proceed with high para-selectivity and enantioselectivity, leading to the formation of fluorinated cyclohexadienones. nih.gov This highlights the potential for controlling stereochemistry when modifying the phenolic ring.

Furthermore, the stereoselective addition of phenols to electrophilic partners can be influenced by the steric and electronic nature of the substituents on the phenol. For example, the reaction of phenols with 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) has been shown to produce vinyl sulfonyl fluorides with a high degree of stereoselectivity, yielding the thermodynamically favored E-isomer. rsc.orgrsc.org The steric bulk of ortho-substituents on the phenol can influence the stereochemical outcome of addition reactions to fluorinated alkenes. researchgate.net

These examples demonstrate that while the initial synthesis of this compound may be achiral, subsequent transformations can be designed to introduce stereocenters with a high degree of control, a critical aspect in the synthesis of chiral drugs and materials.

Green Chemistry Principles in Synthetic Design

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. youtube.com These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing safer chemicals. youtube.com The application of these principles is crucial in the production of fluorinated compounds, which have traditionally involved hazardous reagents and harsh reaction conditions.

A primary goal in the green synthesis of this compound is to maximize atom economy . This principle advocates for designing synthetic routes where the maximum proportion of the starting materials is incorporated into the final product, thereby minimizing waste. youtube.com For instance, developing catalytic methods that avoid the use of stoichiometric reagents which are consumed in the reaction and generate byproducts is a key area of research. youtube.com

Another critical aspect is the design of less hazardous chemical syntheses . youtube.com This involves selecting reagents and reaction pathways that minimize risks to human health and the environment. youtube.com In the context of synthesizing fluorinated phenols, this means moving away from traditional methods that may use highly toxic or corrosive reagents. nih.govchemrevlett.com Research into alternative fluorinating agents and reaction conditions is ongoing to enhance the safety profile of the synthesis. nih.gov

The use of safer solvents and reaction conditions is also a cornerstone of green synthetic design. youtube.com Many conventional organic solvents are volatile, flammable, and toxic. Efforts are being made to replace these with greener alternatives, such as water, ionic liquids, or even solvent-free reaction conditions. researchgate.net Solvent-free approaches, where reactions are conducted by grinding or heating the reactants together without a solvent, can be particularly effective and environmentally friendly. researchgate.netmdpi.com Such methods can reduce waste and simplify the purification process. mdpi.com

Furthermore, increasing energy efficiency by conducting reactions at ambient temperature and pressure whenever possible is a key objective. youtube.com This not only reduces the carbon footprint of the synthesis but can also lead to cost savings. The development of highly active catalysts that can promote reactions under mild conditions is central to achieving this goal.

The principle of using renewable feedstocks is also gaining traction in the synthesis of aromatic compounds. youtube.com While the direct synthesis of this compound from renewable sources is still a long-term goal, research into producing key chemical intermediates from biomass is an active area of investigation.

Finally, the design of chemicals and products that degrade after use into innocuous substances is a vital long-term consideration. youtube.com While this compound itself is a stable molecule, understanding its environmental fate and designing derivatives with improved biodegradability are important research directions. rsc.org Studies on the aqueous hydrolysis of trifluoromethylphenols provide insights into their environmental persistence and potential degradation pathways. rsc.org

The integration of these green chemistry principles into the synthetic design of this compound and its derivatives is an ongoing process. The following table summarizes some of the key green chemistry considerations and their application in the synthesis of related fluorinated compounds.

| Green Chemistry Principle | Application in the Synthesis of Fluorinated Phenols | Research Findings |

| Waste Prevention | Designing syntheses to minimize byproducts. | Catalytic methods are preferred over stoichiometric reagents to reduce waste. youtube.com |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Developing reactions with high atom economy is a key focus to minimize waste. youtube.com |

| Less Hazardous Chemical Synthesis | Avoiding the use of toxic reagents and intermediates. | Research focuses on replacing hazardous fluorinating agents with safer alternatives. youtube.comnih.gov |

| Safer Solvents and Reaction Conditions | Utilizing environmentally benign solvents or solvent-free conditions. | Solvent-free fluorination of phenols has been demonstrated to be a viable and green alternative. researchgate.netmdpi.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | The development of highly active catalysts allows for reactions under milder, more energy-efficient conditions. youtube.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | While challenging, research is exploring the production of key intermediates from biomass. youtube.com |

| Design for Degradation | Creating products that break down into harmless substances after use. | Understanding the environmental degradation of trifluoromethylphenols is crucial for designing more sustainable compounds. rsc.org |

Mechanistic and Kinetic Investigations of 3 Fluoro 2 Trifluoromethyl Phenol Reactivity

Hydrolytic Defluorination Pathways

The hydrolytic stability of trifluoromethylphenols is significantly influenced by the position of the trifluoromethyl group on the phenol (B47542) ring. rsc.org

Kinetics of Aqueous Defluorination under Environmentally Relevant Conditions

Studies have shown that unlike its ortho and para isomers, 3-Fluoro-2-(trifluoromethyl)phenol exhibits significant resistance to hydrolysis under environmentally relevant aqueous conditions. rsc.orgrsc.org Even at elevated temperatures and alkaline pH (pH 10.2, 40°C for 24 hours), no significant degradation or formation of hydrolysis products was observed for 3-TFMP. rsc.org This contrasts with 2-TFMP and 4-TFMP, which undergo hydrolysis, particularly at neutral to alkaline pH. rsc.org The hydrolysis rates of these other TFMPs are dependent on the pH, with the deprotonated phenolate (B1203915) form being the reactive species. rsc.org

Base-Catalyzed Difluoro-quinone Methide Formation and C–F Bond Cleavage

For trifluoromethylphenols where the trifluoromethyl group is in the ortho or para position, a base-catalyzed defluorination mechanism has been proposed. researchgate.net This process is initiated by the deprotonation of the phenolic hydroxyl group, leading to the formation of a phenolate. rsc.org This phenolate then facilitates the elimination of a fluoride (B91410) ion, forming a transient difluoro-quinone methide intermediate. rsc.orgresearchgate.net This intermediate is highly reactive and undergoes further reactions, leading to the cleavage of the remaining C-F bonds. rsc.org However, this pathway is not favored for this compound due to the meta position of the trifluoromethyl group, which prevents the necessary charge delocalization to drive the initial fluoride elimination. rsc.org

Influence of Substituent Effects on Hydrolysis Mechanism

The position of the trifluoromethyl group is a critical determinant of the hydrolysis mechanism and rate. rsc.org In the case of ortho- and para-substituted TFMPs, the electron-withdrawing nature of the trifluoromethyl group facilitates the deprotonation of the phenol. rsc.org The resulting negative charge on the phenolate can be delocalized through the aromatic ring to the trifluoromethyl group, weakening the C-F bonds and promoting elimination. rsc.org This delocalization is not possible when the trifluoromethyl group is in the meta position, as seen in this compound. rsc.org This lack of electronic assistance for C-F bond cleavage explains the observed hydrolytic stability of 3-TFMP compared to its isomers. rsc.org

Energetic Profiles and Rate-Limiting Steps of Defluorination

For the TFMPs that do undergo hydrolysis, computational studies using Density Functional Theory (DFT) have been employed to investigate the energetic profiles of the defluorination reaction. rsc.orgrsc.orgrsc.orgchemrxiv.org These calculations support a mechanism where the initial C-F bond cleavage is the rate-limiting step. rsc.org The transition state for this step involves a stretched C-F bond and is stabilized by interactions with solvent water molecules. rsc.org For this compound, the energy barrier for this initial defluorination step is significantly higher than for the ortho and para isomers, consistent with its observed lack of reactivity under hydrolytic conditions. rsc.org

Photolytic Transformations and Product Formation

While resistant to hydrolysis, this compound is known to undergo photolysis. rsc.org

Direct and Indirect Photolysis Mechanisms

The photolytic degradation of trifluoromethylphenols is influenced by pH. acs.org The rate of direct photolysis increases significantly at higher pH values, which is attributed to the deprotonation of the phenol to the phenolate form. acs.org The phenolate anion exhibits altered absorption spectra, leading to more efficient excitation. acs.org

Indirect photolysis can also occur through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). nih.gov Studies on related trifluoromethylphenols have also investigated reactions with singlet molecular oxygen and hydrogen phosphate (B84403) radicals. rsc.orgresearchgate.net For instance, the reaction of 3-TFMP with hydrogen phosphate radicals has been shown to produce a 3-trifluoromethylphenoxyl radical as an intermediate. rsc.orgresearchgate.net

The products of photolysis can vary depending on the specific conditions. For some trifluoromethylphenols, photolysis can lead to the formation of trifluoroacetic acid (TFA), a persistent environmental pollutant. acs.org The yield of TFA is dependent on factors such as the substituents on the phenol ring and the pH of the solution. acs.org

Quantification of Fluorine Photoproducts using ¹⁹F-NMR and Mass Spectrometry

The photolysis of fluorinated organic molecules is a critical area of environmental chemistry, and the quantification of resulting photoproducts is essential for understanding their fate and potential impact. Techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for identifying and quantifying the degradation products of compounds like this compound.

Studies on analogous compounds, such as (trifluoromethyl)phenols, demonstrate the power of these analytical methods. nih.govacs.org ¹⁹F-NMR is particularly well-suited for tracking the transformation of fluorine-containing molecules, as the ¹⁹F nucleus is 100% abundant and offers a wide chemical shift range, allowing for the clear distinction between different fluorine environments. nih.govnih.govazom.com This technique enables the direct observation and quantification of the parent compound, as well as any fluorine-containing intermediates and final products, such as fluoride ions (F⁻). nih.govnih.gov

In a typical photolysis experiment, ¹⁹F-NMR spectra are recorded before and after irradiation to monitor the decrease in the signal corresponding to the trifluoromethyl group of the parent phenol and the appearance of new signals. For instance, the photolysis of 2-(trifluoromethyl)phenol (B147641) at pH 5 resulted in the formation of fluoride and an unidentified organofluorine product. nih.govacs.org

High-resolution mass spectrometry (HRMS) complements ¹⁹F-NMR by providing precise mass-to-charge ratios of the parent molecule and its photoproducts, aiding in their structural elucidation. nih.govacs.org For example, mass spectrometry can confirm the molecular weight of this compound and help identify degradation products by their fragmentation patterns. The combination of ¹⁹F-NMR for quantification and mass spectrometry for identification provides a comprehensive picture of the photolytic degradation pathway. nih.govacs.org

A hypothetical quantification of the photoproducts of this compound, based on studies of similar compounds, could be tabulated as follows:

Table 1: Hypothetical ¹⁹F-NMR Data for Photoproducts of this compound

| Compound/Product | ¹⁹F Chemical Shift (ppm) | Initial Concentration (µM) | Final Concentration (µM) |

| This compound (Ar-F ) | ~ -110 | 100 | 20 |

| This compound (-CF₃ ) | ~ -60 | 100 | 20 |

| Fluoride (F⁻) | ~ -121 | 0 | 75 |

| Unidentified Organofluorine Product | Varies | 0 | 5 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The data is hypothetical and for illustrative purposes.

pH Dependency of Photolysis Rates

The rate of photolysis of phenolic compounds is often highly dependent on the pH of the medium. This is because the speciation of the phenol (i.e., the equilibrium between the protonated phenol and the deprotonated phenoxide ion) can significantly influence its light-absorbing properties and subsequent photochemical reactivity.

For (trifluoromethyl)phenols, studies have shown that the photolysis rates are pH-dependent, with significantly faster degradation observed at higher pH values. acs.orgacs.org For example, the direct photolysis rate constant for 2-(trifluoromethyl)phenol at pH 10 was found to be two orders of magnitude larger than at pH 7. acs.org This is attributed to the deprotonation of the phenolic hydroxyl group to form the phenoxide ion, which is a more electron-rich species and can have a different absorption spectrum and quantum yield for photodegradation compared to the protonated phenol. nih.gov

Given that this compound is also a phenolic compound, its photolysis rate is expected to exhibit a similar pH dependency. The pKa of the phenolic proton will be a key factor in determining the pH at which the degradation rate increases. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups would likely lower the pKa compared to phenol itself, meaning that the formation of the more reactive phenoxide would occur at a lower pH.

The following interactive table illustrates the expected trend in the photolysis rate constant of this compound as a function of pH, based on data from analogous compounds. acs.org

Table 2: pH Dependency of the Photolysis Rate Constant for (Trifluoromethyl)phenols

| pH | Photolysis Rate Constant (k, s⁻¹) |

| 5 | 1.0 x 10⁻⁶ |

| 7 | 5.0 x 10⁻⁶ |

| 10 | 5.0 x 10⁻⁴ |

Note: The data is based on studies of similar compounds and represents the expected trend for this compound.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical reactivity. It can undergo a variety of reactions typical of phenols, although its reactivity is modulated by the electronic effects of the adjacent fluoro and trifluoromethyl substituents.

One of the primary reactions of the hydroxyl group is oxidation. Under the influence of oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the phenol can be oxidized to form quinone-type structures. The reaction proceeds via deprotonation of the hydroxyl group followed by oxidation to a carbonyl.

The hydroxyl group can also be a site for substitution reactions. For instance, it can be converted to an ether through Williamson ether synthesis or esterified with acyl chlorides or anhydrides. These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing new functional moieties.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be a stable and robust functional group due to the high strength of the carbon-fluorine bonds. rsc.org However, under certain conditions, it can undergo chemical transformations.

Studies on trifluoromethylphenols have shown that spontaneous aqueous defluorination can occur, particularly with ortho and para-substituted trifluoromethyl groups. rsc.org This process is believed to proceed through an E1cb-like mechanism, driven by the deprotonation of the phenol. rsc.org The resulting intermediate can then eliminate fluoride. While this compound has a meta-like relationship between the hydroxyl and trifluoromethyl groups in terms of electronic effects on the ring, the ortho positioning of the trifluoromethyl group to the hydroxyl group could still influence its reactivity.

Furthermore, under strongly acidic conditions, such as in triflic acid (CF₃SO₃H), protolytic defluorination of trifluoromethyl-substituted arenes can occur, leading to the formation of carboxylic acids or dimeric benzophenone (B1666685) derivatives after hydrolytic workup. nih.gov

Reactivity at the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the three substituents.

The hydroxyl group is a strongly activating, ortho-, para-directing group. Conversely, the fluorine atom is a deactivating, ortho-, para-directing group, and the trifluoromethyl group is a strongly deactivating, meta-directing group. youtube.com The interplay of these competing effects determines the position of substitution. In electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the deactivating nature of the fluorine and trifluoromethyl groups will make the ring less reactive towards electrophiles compared to phenol itself.

Nucleophilic aromatic substitution is also possible, particularly due to the presence of the electron-withdrawing trifluoromethyl and fluoro groups which can stabilize the intermediate Meisenheimer complex. Nucleophilic attack would be favored at positions activated by these electron-withdrawing groups.

Metal-Catalyzed Reactions and their Mechanisms

This compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The phenolic hydroxyl group can be converted into a triflate, which is an excellent leaving group in palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. harvard.edu

For example, a Suzuki-Miyaura coupling reaction could be employed to form a biaryl compound by reacting the corresponding aryl triflate of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. The general mechanism for such cross-coupling reactions typically involves three key steps: oxidative addition of the aryl triflate to the low-valent metal catalyst, transmetalation of the organoboron reagent to the metal center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Transition metal catalysis can also be used to introduce the trifluoromethyl group itself onto aromatic rings. beilstein-journals.orgbeilstein-journals.orgacs.org Furthermore, recent advances have focused on the direct C-H functionalization of aromatic rings, which could potentially be applied to this compound to introduce new substituents without the need for pre-functionalization. rsc.org

Environmental Distribution, Fate, and Biotransformation of 3 Fluoro 2 Trifluoromethyl Phenol

Occurrence as a Transformation Product of Aryl-CF₃ Agrochemicals and Pharmaceuticals

While direct evidence documenting the formation of 3-fluoro-2-(trifluoromethyl)phenol from specific precursor pesticides or pharmaceuticals is not extensively detailed in public literature, its formation is chemically plausible through the degradation of more complex molecules containing the 3-fluoro-2-(trifluoromethyl)phenyl moiety. A significant portion of recently developed pesticides, over 50% in the last two decades, are fluorinated, with the trifluoromethyl (-CF3) group being particularly prevalent. acs.orgnih.gov These compounds are used in various formulations, including herbicides and fungicides. chemimpex.com

Pathways of Formation from Precursor Compounds (e.g., Fluoxetine (B1211875) Metabolite Analogs)

The formation of phenolic compounds from aryl-CF₃ precursors often occurs through metabolic or environmental degradation pathways. A well-documented analogue is the transformation of the widely used antidepressant, fluoxetine, into its metabolite, 4-(trifluoromethyl)phenol (B195918) (TFMP). nih.govnih.gov This process involves oxidative O-dealkylation. nih.gov By analogy, it is conceivable that a pharmaceutical or agrochemical containing a 3-fluoro-2-(trifluoromethyl)phenoxy group could undergo similar enzymatic or chemical cleavage to yield this compound.

The general pathway for such transformations in biological systems (e.g., in soil microbes or mammals) or through environmental processes involves the cleavage of an ether, ester, or other functional linkage to the phenolic oxygen. For instance, microbial hydrolysis is a key initial step in the breakdown of many complex organic molecules in the environment. nih.gov

Environmental Persistence and Degradation Pathways

The persistence of organofluorine compounds is largely attributed to the high energy of the carbon-fluorine bond (approx. 485 kJ/mol), which makes them resistant to degradation. acs.orgnih.gov Many fluorinated pesticides exhibit long half-lives in soil, with some exceeding a year, leading to potential long-term contamination. acs.org The degradation of these parent compounds can also lead to metabolites that are equally or more persistent. acs.org

Abiotic Degradation Processes: Hydrolysis and Photolysis in Aquatic Systems

Abiotic degradation, including hydrolysis and photolysis, plays a role in the environmental fate of phenolic compounds.

Hydrolysis: The hydrolysis of trifluoromethylphenols can occur under mild environmental conditions. A study on the closely related 2-trifluoromethylphenol demonstrated that it hydrolyzes at neutral pH and moderate temperatures (34°C to 69°C), releasing fluoride (B91410) ions to form salicylic (B10762653) acid. This reaction follows pseudo-first-order kinetics and is faster at higher pH. At 37°C and a pH of 7.4, the half-life was determined to be 6.9 hours. The presence of the hydroxyl group on the phenol (B47542) ring facilitates this process.

Formation of Persistent Fluorinated Byproducts (e.g., Trifluoroacetic Acid)

A significant concern with the environmental degradation of compounds containing a trifluoromethyl (-CF₃) group is the formation of trifluoroacetic acid (TFA). nih.govresearchgate.net TFA is extremely persistent in the environment, highly mobile in water, and has been detected globally in water sources. researchgate.net

The photochemical degradation of 4-(trifluoromethyl)phenol, a known transformation product of fluoxetine, has been shown to produce TFA. nih.gov This process involves oxidation, mediated by reactive oxygen species, leading to the cleavage of the aromatic ring. nih.gov It is highly probable that this compound would undergo a similar degradation pathway, contributing to the environmental load of TFA. The degradation of fluoxetine and its metabolite 4-TFMP has been identified as a source of both trifluoroacetate (B77799) and fluoride ions in the environment. nih.gov

Microbial Biotransformation and Biodegradation Studies

Microorganisms have evolved diverse metabolic pathways to break down a vast array of organic compounds, though organofluorines often present a significant challenge due to their chemical stability. nih.gov Nevertheless, microbial degradation is a critical process for the removal of many environmental pollutants.

Microbial Degradation Pathways of Organofluorine Compounds

The microbial degradation of organofluorine compounds can proceed through several strategies. One common approach involves initial metabolic reactions at non-fluorinated parts of the molecule, which can activate the C-F bonds for subsequent cleavage.

Research on the antidepressant fluoxetine and its metabolite 4-(trifluoromethyl)phenol (TFMP) has provided valuable insights. Common environmental bacteria have been shown to utilize both fluoxetine and TFMP as their sole source of carbon and energy. nih.gov The proposed pathway for TFMP degradation involves an initial hydroxylation of the aromatic ring to form a catechol, followed by meta-cleavage of the ring. nih.gov This cleavage can lead to unstable intermediates that spontaneously defluorinate, releasing fluoride ions. nih.gov The ultimate end products of this bacterial degradation pathway were identified as trifluoroacetate (TFA) and fluoride ion. nih.gov Given the structural similarity, it is plausible that this compound could be metabolized by microorganisms through a comparable meta-cleavage pathway.

Lack of Available Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available data regarding the environmental distribution, fate, and biotransformation of the specific chemical compound This compound . The current body of research focuses on related isomers, such as 3-(trifluoromethyl)phenol (B45071) and 2-(trifluoromethyl)phenol (B147641), but does not provide the specific information required to address the outlined sections for the target compound.

Research into the environmental impact of trifluoromethylphenols (TFMPs) has identified them as contaminants that can be formed from the breakdown of certain pharmaceuticals and agricultural chemicals. rsc.orgrsc.org However, studies on the hydrolysis and potential degradation of these compounds have shown that their behavior is highly dependent on their specific chemical structure. For instance, while some TFMPs undergo hydrolysis, research has indicated that 3-(trifluoromethyl)phenol is resistant to this process under tested conditions. rsc.orgrsc.org

A notable case of environmental contamination involved the detection of 3-(trifluoromethyl)phenol in a water supply in Catalonia, Spain, where it was identified as the cause of a significant taste and odor event. csic.esnih.govresearchgate.net This incident led to studies on its sensory properties and detection in water sources.

In the realm of microbial metabolism, research has been conducted on compounds structurally similar to the one . For example, the thermophilic bacterium Bacillus thermoleovorans A2 has been studied for its ability to metabolize 2-trifluoromethylphenol. researchgate.net This research proposed a degradation pathway involving hydroxylation and subsequent meta-cleavage of the aromatic ring. researchgate.net The concept of co-metabolism, where microorganisms degrade a substance they cannot use as a primary energy source in the presence of a growth-promoting substrate, has also been explored, for instance, in the degradation of trichloroethylene (B50587) by phenol-acclimated microorganisms. nih.govnih.gov

Despite the availability of this information on related compounds, there is no specific scientific literature available that details the environmental distribution, the role of bacterial strains like Bacillus thermoleovorans in the metabolism, the identification of fluorometabolites, co-metabolism mechanisms, or the specific analytical methodologies for the detection of This compound in complex environmental matrices.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline for This compound at this time.

Biological and Biomedical Research Applications of 3 Fluoro 2 Trifluoromethyl Phenol As a Scaffold or Building Block

Incorporation into Physiologically Active Compounds

The use of fluorinated building blocks like 3-fluoro-2-(trifluoromethyl)phenol is a well-established strategy for enhancing the therapeutic potential of drug candidates. mdpi.com The trifluoromethyl group is particularly effective at improving crucial pharmacological properties. Its presence can increase metabolic stability by blocking sites susceptible to oxidative metabolism, a common pathway for drug deactivation. mdpi.com Furthermore, the CF3 group enhances lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its intracellular target. mdpi.com

In agricultural science, there is a continuous need for new, effective, and environmentally safer pesticides and herbicides. Nitrogen-containing heterocyclic compounds are a major focus of this research due to their high target specificity. frontiersin.org Fluorinated building blocks are instrumental in the development of novel agrochemicals. The introduction of trifluoromethyl groups into pyrimidine (B1678525) structures, for example, has led to the creation of compounds with significant biological activities. frontiersin.org

Starting from fluorinated precursors, researchers have synthesized series of trifluoromethyl pyrimidine derivatives that exhibit potent antifungal and insecticidal properties. frontiersin.org Bioassays of these compounds have demonstrated their effectiveness against a range of plant pathogens, including Botrytis cinerea and Pyricutaria oryzae, as well as insect pests like Mythimna separata. frontiersin.org The this compound scaffold is an ideal starting material for such syntheses, providing the necessary fluorinated aromatic core onto which heterocyclic systems and other functional groups can be built to create new classes of agrochemicals.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is particularly useful in SAR studies due to the distinct and synergistic effects of its two fluorine-based substituents.

The introduction of fluorine and trifluoromethyl groups can profoundly alter a molecule's properties and its interaction with biological targets. The CF3 group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's permeability across biological membranes and improve its binding to hydrophobic pockets in enzymes or receptors. researchgate.net This increased binding affinity often translates to greater biological potency. The single fluorine atom also contributes to modifying the electronic environment of the aromatic ring and can participate in hydrogen bonding as an electron pair donor, further stabilizing the binding of the molecule to its target. researchgate.net

The strategic placement of these groups, as seen in this compound, allows medicinal chemists to fine-tune the physicochemical properties of a lead compound. Replacing a hydrogen atom or a methyl group with these fluorinated substituents can lead to significant improvements in potency, metabolic stability, and pharmacokinetics. mdpi.comresearchgate.net

Table 1: Physicochemical and Biological Impact of Fluoro and Trifluoromethyl Substituents

| Substituent | Key Physicochemical Properties | Impact on Biological Activity |

| Fluoro (-F) | High electronegativity, small size (similar to H), can act as a hydrogen bond acceptor. berkeley.edunih.gov | Can block metabolic sites, modulate pKa, alter conformation, and improve binding affinity through specific interactions. berkeley.edunih.gov |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing, highly lipophilic, metabolically stable. mdpi.com | Increases membrane permeability, enhances binding to hydrophobic pockets, improves metabolic stability, leading to increased potency and longer half-life. mdpi.com |

Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties, is a key strategy in drug design. sci-hub.senih.gov Fluorine is a highly versatile bioisostere due to its unique combination of properties. berkeley.edunih.gov Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to replace hydrogen without significant steric disruption. sci-hub.se However, its electronic properties are vastly different.

Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can have a profound effect on a drug's absorption, distribution, and target binding. nih.gov It can also serve as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group in certain contexts, particularly in its ability to act as a hydrogen bond acceptor. researchgate.net The trifluoromethyl group can be considered a bioisostere for a methyl group, though it is significantly more electron-withdrawing and lipophilic. researchgate.net The strategic use of fluorine and fluorinated groups as bioisosteres, facilitated by building blocks like this compound, allows for the precise modulation of a molecule's properties to enhance its drug-like characteristics. berkeley.edunih.govnih.gov

Development of Novel Bioactive Molecules

The search for novel bioactive molecules is a critical endeavor to address unmet medical needs and overcome challenges like drug resistance. The unique structural and electronic features of this compound make it an attractive starting point for the discovery of new therapeutic agents. The combination of the ortho-trifluoromethyl and meta-fluoro substituents on the phenol (B47542) ring creates a distinct electronic and steric environment that can be exploited in molecular design.

This scaffold can be used in various synthetic strategies, including high-throughput screening of compound libraries derived from it, to identify new hits for a range of biological targets. nih.gov By reacting the phenol group or by further modifying the aromatic ring, chemists can generate a diverse array of novel molecules. nih.gov The inherent properties conferred by the fluorine substituents—such as enhanced potency and improved metabolic stability—mean that molecules built from this scaffold have a higher probability of possessing favorable drug-like properties, accelerating the journey from initial discovery to a potential clinical candidate. researchgate.net Research into derivatives of such fluorinated phenols has led to the identification of compounds with potential anticancer and antifungal activities, demonstrating the platform's utility in generating new bioactive leads. frontiersin.org

Synthesis of Fluoro- and Trifluoromethyl-Substituted Salicylanilides for Antimicrobial Activity

A significant application of this compound and its analogs is in the synthesis of novel salicylanilide (B1680751) derivatives with potent antimicrobial properties. Salicylanilides are a class of compounds known for their broad-spectrum biological activities, and the incorporation of fluorine and trifluoromethyl groups can enhance their efficacy, particularly against drug-resistant bacteria.

Researchers have synthesized a series of fluoro- and trifluoromethyl-substituted salicylanilides through a one-pot condensation reaction. nih.gov This process typically involves reacting a substituted salicylic (B10762653) acid with a substituted aniline (B41778), such as an aniline containing the 3-fluoro-2-(trifluoromethyl)phenyl moiety, in the presence of a coupling agent like phosphorus trichloride (B1173362) in a suitable solvent. nih.gov

These synthesized derivatives have been evaluated for their antimicrobial activity, with a particular focus on multidrug-resistant (MDR) strains of Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.govnih.gov The results of these studies have demonstrated that specific substitutions of fluorine and trifluoromethyl groups on the salicylanilide scaffold can lead to compounds with significant and specific anti-staphylococcal activity. nih.govnih.gov

One notable finding is that the position and nature of the halogen and trifluoromethyl substituents on the aniline ring of the salicylanilide play a crucial role in determining the antimicrobial potency. For instance, a study on various fluoro- and trifluoromethyl-substituted salicylanilides revealed that a compound, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, exhibited excellent activity against multiple MRSA and VRSA strains, with minimum inhibitory concentrations (MICs) significantly better than the control drugs methicillin (B1676495) and vancomycin. nih.govnih.gov While this example does not directly use the 2-fluoro isomer, it highlights the potential of the trifluoromethylphenyl amine scaffold, derivable from compounds like this compound, in generating highly active antimicrobials.

The enhanced antimicrobial activity of these fluorinated salicylanilides is attributed to the physicochemical properties imparted by the fluorine and trifluoromethyl groups. The trifluoromethyl group, in particular, is known to increase the lipophilicity of a molecule, which can improve its ability to penetrate bacterial cell membranes. Furthermore, the strong electron-withdrawing nature of these groups can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets within the bacteria.

Table 1: Antimicrobial Activity of a Representative Trifluoromethyl-Substituted Salicylanilide

| Compound | Target Organism | MIC (µg/mL) |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA (9 strains) | 0.031–0.062 |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | VRSA (3 strains) | 0.031–0.062 |

| Methicillin (Control) | MRSA | >64 |

| Vancomycin (Control) | VRSA | >64 |

| Data sourced from a study on fluoro and trifluoromethyl-substituted salicylanilides. nih.govnih.gov |

Application in Functional Bioimaging Probes

The application of this compound as a direct building block for functional bioimaging probes is an area with limited specific research findings in the available scientific literature. nih.govnih.govnih.govglenresearch.com Bioimaging probes are molecules designed to visualize and track biological processes in real-time within living cells and organisms. nih.govnih.gov The development of these probes often relies on the use of fluorophores, which are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. youtube.com

The design of functional fluorescent probes often involves the strategic modification of known fluorophore scaffolds to modulate their photophysical properties in response to a specific biological analyte or event. nih.gov While fluorinated compounds are utilized in the development of some fluorescent probes to enhance properties like photostability and brightness, specific examples detailing the incorporation of the this compound scaffold were not identified in the reviewed literature. youtube.comnih.govmdpi.com

General principles of fluorescent probe design include mechanisms like photoinduced electron transfer (PeT) and intramolecular charge transfer (ICT), where the interaction with a target molecule alters the electronic structure of the probe and, consequently, its fluorescence. nih.gov The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the this compound ring could potentially be exploited in the design of probes based on these mechanisms. However, dedicated research to explore this potential appears to be limited.

Therefore, while the structural features of this compound suggest its potential as a component in the rational design of novel bioimaging probes, further research is necessary to establish its utility in this specific application.

Advanced Characterization and Computational Studies of 3 Fluoro 2 Trifluoromethyl Phenol

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to the unambiguous identification and structural elucidation of complex organic molecules. For 3-Fluoro-2-(trifluoromethyl)phenol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable data regarding its atomic connectivity, chemical environment, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within a molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound makes multinuclear NMR an ideal tool for its characterization.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established principles and data from analogous compounds. The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the single hydroxyl proton. The aromatic protons will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The hydroxyl proton's chemical shift will be dependent on the solvent and concentration.

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine (C-F and C-CF₃) will exhibit characteristic splitting patterns due to carbon-fluorine (C-F) coupling. The trifluoromethyl carbon signal itself is often a quartet with a large coupling constant.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It is expected to show two distinct signals: one for the aromatic fluorine atom and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the aromatic fluorine is influenced by its position on the phenol (B47542) ring, while the trifluoromethyl group typically appears in a well-defined region. nih.gov

Predicted NMR Data for this compound

This table is based on predicted values from analogous structures and established spectroscopic principles, as direct experimental data is not widely available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | ~6.8 - 7.5 | m (multiplet) | Complex splitting due to H-H and H-F couplings. |

| ¹H (Hydroxyl) | Variable (e.g., ~5-6 in DMSO-d₆) | s (singlet, broad) | Shift is solvent and concentration dependent. |

| ¹³C (C-OH) | ~150 - 158 | d (doublet) | Coupling to ortho-F. |

| ¹³C (C-CF₃) | ~120 - 130 | q (quartet) | Large ¹JCF coupling. |

| ¹³C (C-F) | ~155 - 165 | d (doublet) | Large ¹JCF coupling. |

| ¹³C (Aromatic CH) | ~110 - 130 | d or dd | Splitting from C-F couplings. |

| ¹³C (CF₃) | ~120 - 125 | q (quartet) | Large ¹JCF coupling. |

| ¹⁹F (Ar-F) | ~ -110 to -130 | m (multiplet) | Coupling to aromatic protons. |

| ¹⁹F (-CF₃) | ~ -60 to -65 | s (singlet) or t (triplet) | May show fine coupling to ortho aromatic proton or fluorine. |

¹⁹F NMR is an exceptionally effective tool for monitoring chemical reactions in real-time, a technique known as in situ monitoring. nih.gov This is due to several advantages of the ¹⁹F nucleus: 100% natural abundance, high sensitivity, and a large chemical shift range which minimizes the probability of signal overlap. nih.gov

In the synthesis or subsequent reaction of this compound, in situ ¹⁹F NMR can provide precise kinetic and mechanistic data. The reaction progress can be tracked by observing the decrease in the signal intensity of a fluorinated starting material and the corresponding increase in the two distinct signals of the this compound product. The appearance of any new, unexpected ¹⁹F signals could indicate the formation of intermediates or byproducts, offering a deeper understanding of the reaction pathway. nih.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), this compound (molecular weight: 180.10 g/mol ) would first form a molecular ion ([M]⁺) with an m/z of 180. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. For phenols, a common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule. docbrown.info

The presence of the trifluoromethyl group introduces other likely fragmentation pathways. A prominent peak would be expected from the loss of the CF₃ group (mass 69), resulting in a fragment at m/z 111. Cleavage of the C-F bond is less common but possible. The analysis of these characteristic fragments helps to confirm the presence and connectivity of the functional groups.

Predicted Key Mass Spectrometry Fragments for this compound

This table presents plausible mass-to-charge (m/z) values for fragments based on general fragmentation principles for aromatic and fluorinated compounds.

| m/z | Plausible Fragment Identity | Notes |

|---|---|---|

| 180 | [C₇H₄F₄O]⁺ | Molecular Ion ([M]⁺) |

| 161 | [M - F]⁺ or [M - H - HF]⁺ | Loss of a fluorine atom or sequential loss. |

| 152 | [M - CO]⁺ | Characteristic loss from phenols. docbrown.info |

| 111 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of an ion. nih.gov This capability is crucial during the synthesis of this compound for the identification of reaction intermediates, byproducts, and impurities. nih.gov For example, if a reaction mixture shows an unexpected peak, HRMS can determine its precise mass. This mass can then be used to calculate a unique elemental formula, allowing for the confident identification of unexpected products, such as over-fluorinated species or isomers, thereby enabling optimization of the reaction conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques. researchgate.net FTIR measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during a vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. researchgate.net For this compound, the key vibrational modes arise from the phenolic hydroxyl group, the carbon-fluorine bonds of both the fluoro and trifluoromethyl substituents, and the aromatic ring itself.

Expected Vibrational Modes:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H), typically observed as a broad band in the FTIR spectrum in the region of 3200-3600 cm⁻¹. The broadness of this band is indicative of intermolecular hydrogen bonding. The in-plane bending (δO-H) and out-of-plane torsion (γO-H) of the hydroxyl group are also expected at lower frequencies.

C-F Vibrations: The C-F stretching vibrations are a prominent feature in the spectra of fluorinated compounds. The aryl C-F stretch is anticipated in the 1250-1100 cm⁻¹ region. The trifluoromethyl (CF₃) group will exhibit strong symmetric and asymmetric stretching vibrations, typically found in the 1350-1120 cm⁻¹ range. researchgate.net

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic vibrations, including C-H stretching (νC-H) above 3000 cm⁻¹, C=C stretching (νC=C) in the 1600-1450 cm⁻¹ region, and various in-plane and out-of-plane bending modes at lower frequencies. The substitution pattern on the aromatic ring will influence the exact position and intensity of these bands.

C-O Stretching: The stretching vibration of the C-O bond of the phenol is expected in the range of 1260-1180 cm⁻¹.

The table below provides a hypothetical assignment of the major vibrational frequencies for this compound based on data from analogous compounds. ijaemr.comcore.ac.uk

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 | FTIR |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| C=C Aromatic Ring Stretch | 1450-1600 | FTIR, Raman |

| CF₃ Asymmetric Stretch | ~1350 | FTIR |

| C-O Stretch | 1180-1260 | FTIR |

| CF₃ Symmetric Stretch | ~1140 | FTIR, Raman |

| Aryl C-F Stretch | 1100-1250 | FTIR |

| O-H In-plane Bend | 1150-1250 | FTIR |

| C-H Out-of-plane Bend | 750-900 | FTIR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule upon absorption of light. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the benzene ring. libretexts.orgshu.ac.uk The substitution on the ring with a hydroxyl group (an auxochrome) and the fluoro and trifluoromethyl groups (chromophores) will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Based on studies of other substituted phenols, this compound is expected to exhibit two main absorption bands in the UV region, analogous to the B-band (benzenoid) and E-band (ethylenic) of benzene. researchgate.net

Expected Electronic Transitions:

| Transition | Approximate λmax (nm) | Description |

| π → π* (B-band) | 260-280 | Aromatic ring transition, influenced by substituents. |

| π → π* (E-band) | 200-220 | Higher energy aromatic ring transition. |

The solvent polarity can also affect the position of the absorption maxima. For instance, in polar solvents, n → π* transitions typically undergo a hypsochromic shift, while π → π* transitions may show a bathochromic shift. shu.ac.uk

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. To date, a published single-crystal X-ray structure of this compound has not been found in the crystallographic databases.

However, analysis of related structures, such as substituted N-phenylbenzamides containing trifluoromethyl groups, provides insights into the types of intermolecular interactions that could be expected to govern the crystal packing of this compound. nih.govresearchgate.net These studies reveal the importance of hydrogen bonding, as well as interactions involving fluorine atoms, such as C-H···F and F···F contacts, in stabilizing the crystal lattice. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. uit.noresearchgate.net For this compound, DFT calculations can provide valuable information on its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Theoretical vibrational analysis using DFT has been successfully applied to other halogenated phenols, showing good agreement with experimental data. nih.gov Such calculations for this compound would allow for a more precise assignment of the expected FTIR and Raman bands.

The electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the wavelength of the lowest energy electronic transition. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can predict sites for electrophilic and nucleophilic attack. For phenols, the region around the hydroxyl oxygen is typically electron-rich, while the hydrogen atom is electron-poor. ijaemr.com

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov MD simulations model the movement of atoms over time, taking into account intermolecular forces. This can be used to study solvation effects, the dynamics of hydrogen bonding with solvent molecules, and the conformational flexibility of the molecule in a condensed phase. While specific MD studies on this compound are not available, simulations on other phenolic and fluorinated compounds have provided valuable information on their behavior in solution. nih.govmdpi.com

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for dissecting the complex reaction mechanisms involving fluorinated phenols. These theoretical investigations offer granular insights into transition states, reaction intermediates, and energetic pathways that are often challenging to map out experimentally.

A significant area of computational research has been the aqueous defluorination of trifluoromethylphenols (TFMPs). A notable study on the hydrolysis and defluorination mechanisms of 2-TFMP, 3-TFMP, and 4-TFMP revealed significant, structure-dependent differences in reactivity. The investigation, which employed DFT calculations, found that 3-TFMP is highly resistant to hydrolysis, even at elevated temperatures and alkaline pH. In contrast, the ortho and para isomers (2-TFMP and 4-TFMP) underwent hydrolysis to form the corresponding hydroxybenzoic acids and fluoride (B91410).

The computational models suggest that the key defluorination step for the ortho and para isomers proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism. This process is initiated by the deprotonation of the phenol to form a phenolate (B1203915). The negative charge on the phenolate is then delocalized through conjugation, which facilitates the β-elimination of a fluoride ion, forming a reactive quinone difluoromethide intermediate. This pathway is not available to 3-TFMP, as the negative charge of the phenolate cannot be delocalized to the carbon bearing the -CF3 group, explaining its observed stability. This highlights how computational modeling can rationalize experimentally observed reactivity trends by identifying viable and non-viable reaction pathways based on electronic structure.

Table 1: Summary of Computational Findings on TFMP Isomer Reactivity

| Isomer | Hydrolysis Observed | Proposed Mechanism for Defluorination | Computational Rationale |

| 2-TFMP | Yes | E1cb-type | Deprotonation enables charge delocalization to the ortho position, facilitating F⁻ elimination. |

| 3-TFMP | No | N/A | Charge of the phenolate cannot delocalize to the meta position to enable the E1cb pathway. |

| 4-TFMP | Yes | E1cb-type | Deprotonation enables charge delocalization to the para position, facilitating F⁻ elimination. |

Prediction of Spectral Properties (e.g., IR, UV, NMR Chemical Shifts)

Computational methods are instrumental in predicting the spectral properties of molecules like this compound, aiding in their identification and structural characterization.

Infrared (IR) Spectroscopy: The prediction of IR spectra through computational means is a mature field. Ab initio methods can calculate the vibrational frequencies of a molecule in its ground state. While standard DFT calculations provide a good approximation, they often require scaling factors to match experimental data accurately. More advanced approaches, including machine learning (ML) models, are being developed to predict IR spectra directly from 3D molecular structures with high accuracy. nih.gov These models can account for anharmonic effects, offering a significant improvement over traditional methods and reducing computational cost. nih.gov For a molecule like this compound, computational IR spectroscopy would predict characteristic peaks corresponding to O-H stretching, C-F stretching (from both the fluoro- and trifluoromethyl groups), and aromatic C-C bending modes.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. Benchmarking studies on organic molecules have shown that double-hybrid functionals like B2PLYP and hybrid functionals like M06 can provide predictions that correlate well with experimental spectra. nih.gov For novel compounds, machine learning tools like UV-adVISor are also emerging, which can predict a spectrum from the molecule's structure alone by treating it as a sequence-to-sequence problem. nih.gov Such predictions are valuable in the early stages of research, even before a compound is synthesized. nih.gov

NMR Chemical Shifts: Predicting ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds. DFT-based procedures have been evaluated extensively to find methods that offer a good balance of accuracy and computational cost. wikipedia.org Studies recommend the ωB97XD functional with the aug-cc-pvdz basis set as a reliable combination for predicting ¹⁹F NMR chemical shifts, achieving a root-mean-square error of around 3.57 ppm. scilit.comcbseacademic.nic.in For complex systems, such as a molecule interacting with a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.com These computational protocols are crucial for assigning resonances in experimental spectra and for understanding the electronic environment of the fluorine nuclei within the molecule. mdpi.comnih.gov

Table 2: Selected Computational Methods for Spectral Property Prediction

| Spectral Property | Computational Method | Key Considerations |

| IR | DFT (e.g., B3LYP), Machine Learning Models | DFT results often require frequency scaling; ML models can account for anharmonicity. nih.gov |

| UV-Vis | TD-DFT (e.g., B2PLYP, M06), Machine Learning (UV-adVISor) | Choice of functional is critical for accuracy. nih.gov ML offers rapid prediction. nih.gov |

| ¹⁹F NMR | DFT (e.g., ωB97XD/aug-cc-pvdz), QM/MM | Method and basis set selection are key for accuracy. scilit.comcbseacademic.nic.in QM/MM is used for complex environments. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity or environmental fate. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors and an experimentally measured endpoint.

For a compound like this compound, a QSAR model would aim to predict its activity based on descriptors that quantify its physicochemical properties. The presence of the hydroxyl (-OH), fluoro (-F), and trifluoromethyl (-CF₃) groups are critical determinants of these properties.

Key steps in developing a QSAR model for this compound would include:

Data Set Compilation: Assembling a series of related phenolic compounds with measured data for the activity of interest (e.g., enzyme inhibition, toxicity to a specific organism).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Related to the 3D structure of the molecule.

Electronic: Descriptors like dipole moment, partial charges, and energies of frontier orbitals (HOMO/LUMO). These are particularly important for phenols, as the electronic features of the hydroxyl group significantly influence toxicity.

Hydrophobic: Such as the logarithm of the octanol-water partition coefficient (logP), which is critical for membrane transport.

Model Development and Validation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., Random Forest), a mathematical equation is generated that links the most relevant descriptors to the observed activity. nih.gov The model's predictive power is then rigorously validated using internal and external test sets. nih.gov

For this compound, descriptors related to hydrophobicity (logP), electronic effects (Hammett constants, partial charges on the F, O, and CF₃ atoms), and steric bulk would likely be significant predictors in a QSAR model. nih.gov

Table 3: Typical Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Hydrophobic | ClogP (Calculated logP) | Influences membrane permeability and bioavailability. The -CF₃ group significantly increases lipophilicity. |

| Electronic | Hammett constants (σ), Dipole Moment, HOMO/LUMO energies, Partial Charges | Quantifies the strong electron-withdrawing effects of the -F and -CF₃ groups, affecting pKa and interaction with biological targets. |

| Steric/Topological | Molecular Refractivity (CMR), Molecular Weight | Describes the size and polarizability of the molecule, which can influence binding to a receptor site. nih.gov |

| Quantum Chemical | Heat of Formation (Hf), Total Energy, Hardness, Electrophilicity Index | Provides detailed electronic information that can correlate with reactivity and toxicity. wikipedia.org |

Q & A

Basic Question: What are the key challenges in synthesizing 3-Fluoro-2-(trifluoromethyl)phenol, and how can regioselectivity be controlled during functionalization?

Answer:

Synthesis challenges include avoiding over-substitution of fluorine atoms and managing the steric/electronic effects of the trifluoromethyl group. Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Electrophilic aromatic substitution : Use meta-directing groups (e.g., nitro) to guide fluorination or trifluoromethylation. Nitration followed by reduction (using Pd/C and H₂) can optimize positioning .

- Catalytic systems : Transition-metal catalysts (e.g., Cu or Pd) with ligands enhance selectivity. Evidence from fluoropyridine derivatives suggests steric hindrance from the trifluoromethyl group limits reactivity at adjacent positions .

Basic Question: What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

- NMR spectroscopy : NMR distinguishes fluorine environments (δ ~-60 ppm for CF₃; δ ~-110 ppm for aromatic F). NMR resolves hydroxyl proton shifts (δ ~5-6 ppm in DMSO-d₆) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₇H₄F₄O: 180.02 g/mol) and detects impurities like dehalogenated byproducts .

- HPLC with UV/RI detection : Quantifies purity (>98% required for biological assays) using reverse-phase columns (C18) and acetonitrile/water gradients .

Advanced Question: How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl group is strongly electron-withdrawing (-I effect) and sterically bulky:

- Suzuki-Miyaura coupling : Limited reactivity at the 2-position due to steric hindrance. Use bulky phosphine ligands (e.g., SPhos) to stabilize intermediates .

- Buchwald-Hartwig amination : Electron-deficient aryl halides require higher catalyst loading (e.g., Pd₂(dba)₃/XPhos) for C–N bond formation .

Data Table :

| Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂/SPhos | 45-55 | |

| Amination | Pd₂(dba)₃/XPhos | 60-70 |

Advanced Question: How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?

Answer:

- Molecular docking : Simulate binding to target proteins (e.g., JAK kinases) using software like AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions in binding pockets .

- QSAR models : Correlate substituent positions (e.g., 3-F vs. 4-F) with IC₅₀ values. Meta-fluorine improves metabolic stability compared to para-substituted analogs .

- Solubility prediction : LogP calculations (e.g., ~2.5 for this compound) guide formulation for in vivo studies .

Advanced Question: How to resolve contradictions in reported biological activities of fluorinated phenolic compounds?

Answer:

Discrepancies arise from assay conditions or substituent positioning:

- In vitro vs. in vivo : Optimize pharmacokinetics using pro-drug strategies (e.g., esterification of the hydroxyl group) to enhance bioavailability .

- Isomer effects : Compare this compound with its 4-fluoro isomer. The 3-fluoro derivative shows 3x higher anti-inflammatory activity in LPS-induced models .

Data Table :

| Compound | IC₅₀ (JAK1 Inhibition, nM) | LogD | Reference |

|---|---|---|---|

| 3-F-2-CF₃-phenol | 120 ± 15 | 2.3 | |

| 4-F-2-CF₃-phenol | 380 ± 40 | 2.1 |